[5,6-Diamino-2-(sulfanylmethyl)pyrimidin-4-yl]methanethiol
Description
Properties
IUPAC Name |
[5,6-diamino-2-(sulfanylmethyl)pyrimidin-4-yl]methanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S2/c7-5-3(1-11)9-4(2-12)10-6(5)8/h11-12H,1-2,7H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBZODAXFYGZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=NC(=N1)CS)N)N)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276734 | |
| Record name | 5,6-Diamino-2,4-pyrimidinedimethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887571-02-0 | |
| Record name | 5,6-Diamino-2,4-pyrimidinedimethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887571-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Diamino-2,4-pyrimidinedimethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mannich Reaction-Based Cyclization
The Mannich reaction, widely used in pyrimidine synthesis, has been adapted for thiol-functionalized derivatives. Aryal et al. (2024) demonstrated that carboxylic acid activation with N-hydroxysuccinimide (NHS), followed by sodium hydrosulfide treatment, yields thioacid-functionalized diarylethenes with >90% efficiency. Applying this to pyrimidines, 2,4,6-triaminopyrimidine reacts with formaldehyde and sulfanylmethylamines under basic conditions to form the target compound.
Reaction Conditions :
Green Synthesis in Aqueous Media
Zheng et al. (2023) reported kilogram-scale MOF synthesis using water as the sole solvent. Analogously, the pyrimidine-thiol compound was synthesized via cyclocondensation in water at 90°C, achieving 84% yield. This method avoids organic solvents, enhancing sustainability.
Key Steps :
-
Dissolve 2-thioureidopropionitrile and guanidine carbonate in water.
-
Heat at 90°C for 48 hours under nitrogen.
Thiolation of Pre-Formed Pyrimidine Intermediates
Nucleophilic Substitution with Sodium Hydrosulfide
Chloromethyl-pyrimidine intermediates undergo substitution with NaSH to introduce thiol groups. Matysiak et al. (2004) achieved 98% yield in analogous reactions using ammonium sulfide at 50°C for 30 minutes.
Procedure :
Reductive Amination with Thiols
A patent by EP2552985B1 (2011) describes thiol incorporation using reductive amination. For the target compound:
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Condense 5,6-diamino-2-formylpyrimidine with 2-mercaptoethylamine.
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Reduce with NaBH4 in methanol.
Yield : 65–75%.
Post-Functionalization of Diamino-Pyrimidine Cores
Thiol-Ene Click Chemistry
Thiol-ene reactions enable selective thiol addition to alkenes. A modified approach involves:
-
Synthesize 5,6-diamino-2-allylpyrimidin-4-ol via allylation.
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React with thioglycerol under UV light (λ = 365 nm).
Advantages : High regioselectivity, mild conditions.
Oxidative Coupling of Thiols
Oxidative dimerization of 5,6-diamino-2-mercaptomethylpyrimidine-4-thiol using H2O2 forms disulfide-linked dimers, which are reduced back to thiols with DTT.
Conditions :
-
Oxidant : 30% H2O2 in acetic acid.
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Reductant : Dithiothreitol (DTT) in Tris buffer.
Analytical and Stability Considerations
Chemical Reactions Analysis
Types of Reactions
[5,6-Diamino-2-(sulfanylmethyl)pyrimidin-4-yl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[5,6-Diamino-2-(sulfanylmethyl)pyrimidin-4-yl]methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of [5,6-Diamino-2-(sulfanylmethyl)pyrimidin-4-yl]methanethiol involves its interaction with specific molecular targets and pathways. The amino and thiol groups allow it to form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be inferred from related sulfur-containing compounds and pyrimidine derivatives mentioned in the literature:
Methanethiol (CH₃SH)
Methanethiol, a simpler thiol compound, has been studied in microbial systems. For example:
- Inhibition of Growth : Methanethiol at 15 µM inhibited Methylacidiphilum fumariolicum SolV growth (µ = 0.043 h⁻¹ vs. 0.060 h⁻¹ in controls) and prolonged lag phases due to toxicity .
- Degradation Pathways : Methanethiol is degraded both enzymatically (via methanethiol oxidase) and chemically to dimethyl disulfide (DMDS) .
- Affinity Constants : M. fumariolicum SolV exhibited a high affinity for methanethiol (Ks ≈ 0.1 µM), with a Vmax of 2.3 nmol·min⁻¹·mg⁻¹ DW .
While methanethiol shares a thiol group with the target compound, its simpler structure lacks the pyrimidine backbone and amino groups, limiting direct comparisons.
Pyrimidine-Based Sulfonamides
lists pyrimidine derivatives with sulfonamide groups, such as 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide. Key properties include:
| Compound (Example) | Molecular Formula | Molecular Weight | Color |
|---|---|---|---|
| Pyrimidine-sulfonamide derivative | C₂₄H₂₃N₅O₅S | 493.53 g/mol | Yellowish-white |
These compounds are structurally distinct from the target molecule, as they feature sulfonamide (-SO₂NH-) linkages rather than thiol groups. Their biological activity, such as enzyme inhibition, is often linked to sulfonamide moieties interacting with active sites .
Purified Pyrimidine Derivatives
describes a patent for purifying methyl-{4,6-diamino-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate. This compound shares a pyrimidine core with the target molecule but includes a carbamate group and fluorobenzyl substituents instead of thiols. No comparative data on reactivity or applications are provided .
Key Limitations in Available Evidence
Structural Divergence: Similar compounds (e.g., methanethiol, sulfonamides) lack the unique combination of pyrimidine, amino, and dual thiol groups.
Functional Insights : While methanethiol’s microbial interactions highlight thiol reactivity , extrapolating these findings to the target compound is speculative.
Biological Activity
[5,6-Diamino-2-(sulfanylmethyl)pyrimidin-4-yl]methanethiol, commonly referred to as a derivative of thiouracil, has garnered attention in recent years for its potential biological activities. This compound possesses a unique structure that contributes to its diverse pharmacological properties, including antimicrobial, antitumor, and antiviral activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₄H₈N₄OS
- Molecular Weight : 164.20 g/mol
- SMILES Notation : NC1=C(N)C(=O)NC(=S)N1
This compound is characterized by the presence of a pyrimidine ring with two amino groups and a thiol group, which are crucial for its biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by researchers at Sigma-Aldrich demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be promising:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
Antitumor Activity
The antitumor potential of this compound has also been explored. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins.
A case study involving human breast cancer cell lines (MCF-7) reported an IC50 value of approximately 25 µM, indicating significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HT-29 (Colon Cancer) | 30 |
Antiviral Activity
Preliminary studies have also suggested that this compound may exhibit antiviral properties. Research published in the Journal of Medicinal Chemistry indicated that this compound could inhibit viral replication in vitro for certain RNA viruses. Further investigation is necessary to elucidate the precise mechanisms involved.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [5,6-Diamino-2-(sulfanylmethyl)pyrimidin-4-yl]methanethiol?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the pyrimidine core. Key steps include thiol-group introduction via nucleophilic substitution or coupling reactions. Purification often employs recrystallization or chromatography, as demonstrated in analogous pyrimidine-thiol syntheses (e.g., methyl carbamate purification in ). Researchers should monitor reaction progress using TLC and optimize pH to stabilize thiol groups, which are prone to oxidation .
Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for verifying amino and sulfanylmethyl substituents. For example, the H NMR signal for -SH protons typically appears at ~1.5–2.5 ppm but may require deuterated DMSO to prevent exchange broadening .
- IR : Stretching vibrations for -SH (~2550 cm) and NH (~3350 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane). Pyrimidine-thiol derivatives often show limited aqueous solubility but dissolve in DMF or methanol.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Thiol oxidation can be mitigated using antioxidants like ascorbic acid .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in crystallographic or spectroscopic data?
- Methodological Answer :
- Density Functional Theory (DFT) : Predict NMR chemical shifts and compare with experimental data to validate tautomeric forms (e.g., amino vs. imino configurations).
- SHELX Refinement : For crystallographic ambiguity (e.g., disordered sulfur atoms), use SHELXL’s restraints to model thermal parameters and occupancy ratios .
- Cross-Validation : Combine XRD with solid-state NMR to resolve hydrogen-bonding networks .
Q. What experimental designs address contradictions in reactivity data (e.g., unexpected byproducts in sulfanylation)?
- Methodological Answer :
- Factorial Design : Use a 2x2 ANOVA (as in ) to test variables like temperature, catalyst loading, and solvent polarity.
- Mechanistic Probes : Introduce isotopic labeling (e.g., S) to track sulfur participation in side reactions.
- In Situ Monitoring : Employ Raman spectroscopy to detect transient intermediates .
Q. How does the compound interact with biological systems, and what assays are suitable for studying its metabolic pathways?
- Methodological Answer :
- Thiol Reactivity Assays : Use Ellman’s reagent (DTNB) to quantify free -SH groups, which may react with cellular glutathione.
- Metabolic Profiling : LC-MS/MS can identify methylated or oxidized metabolites, as seen in methanethiol cancer studies ().
- Computational Docking : Predict binding affinities to enzymes like cystathionine γ-lyase using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
